3'-Chloro-4'-methoxybiphenyl-3-carboxylic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is This compound , which accurately describes the positional arrangement of functional groups on the biphenyl framework. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming biphenyl derivatives, where the prime notation indicates substituents on the second phenyl ring. The compound features a biphenyl core structure consisting of two phenyl rings connected by a single carbon-carbon bond, with specific substitutions at designated positions.
The structural representation reveals a complex aromatic system with three distinct functional groups strategically positioned to influence the compound's reactivity and properties. The carboxylic acid group is located at the 3-position of the first phenyl ring, providing the compound with acidic properties and potential for hydrogen bonding interactions. The chlorine atom occupies the 3'-position on the second phenyl ring, while the methoxy group is positioned at the 4'-location on the same ring. This specific arrangement creates a unique electronic environment that affects the compound's chemical behavior and potential biological activity.
The three-dimensional conformation of this compound demonstrates the spatial relationship between the two phenyl rings, which can adopt various rotational conformations around the central biphenyl bond. The presence of the bulky substituents influences the preferred conformational states, potentially affecting the compound's interactions with biological targets and its overall chemical reactivity. The planar aromatic rings provide a rigid framework for the attached functional groups, creating a well-defined spatial arrangement that is crucial for understanding the compound's properties.
Chemical Abstracts Service Registry Number and Alternative Chemical Designations
The primary Chemical Abstracts Service registry number for this compound is 1181237-76-2 , which serves as the unique identifier for this compound in chemical databases and regulatory systems. This registry number provides unambiguous identification and enables researchers to access comprehensive information about the compound across various scientific platforms and commercial suppliers.
Alternative chemical designations for this compound include several systematic and common names that reflect different naming conventions and structural perspectives. These alternative names include "3'-Chloro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid," which uses the bracket notation to emphasize the biphenyl connectivity. Additional designations found in chemical databases include variations in punctuation and formatting, such as "3'-Chloro-4'-methoxybiphenyl-3-carboxylicacid" and "3'-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid".
The compound is also referenced by various catalog numbers from different chemical suppliers, indicating its commercial availability and widespread use in research applications. These catalog identifiers include specific alphanumeric codes assigned by individual suppliers for inventory management and ordering purposes. The multiple designation systems demonstrate the compound's established presence in the chemical literature and its recognition across different scientific and commercial contexts.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₄H₁₁ClO₃ , indicating the presence of fourteen carbon atoms, eleven hydrogen atoms, one chlorine atom, and three oxygen atoms. This formula provides essential information about the compound's atomic composition and serves as the foundation for understanding its chemical properties and behavior.
The molecular weight of this compound is 262.69 grams per mole , which reflects the combined atomic masses of all constituent atoms. This molecular weight value is crucial for stoichiometric calculations in synthetic procedures and for determining appropriate concentrations in analytical applications. The relatively high molecular weight compared to simpler aromatic compounds is attributed to the presence of the biphenyl framework and the various substituents.
| Molecular Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁ClO₃ | |
| Molecular Weight | 262.69 g/mol | |
| Carbon Atoms | 14 | |
| Hydrogen Atoms | 11 | |
| Chlorine Atoms | 1 | |
| Oxygen Atoms | 3 |
The atomic composition analysis reveals that carbon represents the majority of the molecular framework, consistent with the aromatic nature of the compound. The hydrogen-to-carbon ratio of approximately 0.79 reflects the aromatic character and the presence of unsaturated rings. The three oxygen atoms are distributed among the carboxylic acid group and the methoxy substituent, with the carboxylic acid contributing two oxygen atoms and the methoxy group contributing one.
Isomeric Considerations and Positional Specificity
The positional specificity of this compound is critical for distinguishing it from other isomeric forms that could theoretically exist with the same molecular formula. The compound's identity is defined by the precise positioning of the chlorine atom at the 3'-position, the methoxy group at the 4'-position, and the carboxylic acid group at the 3-position of the biphenyl framework. This specific substitution pattern creates a unique compound with distinct properties compared to other possible positional isomers.
Several related compounds with different substitution patterns exist and are documented in chemical databases, demonstrating the importance of positional specificity in compound identification. For example, 4'-Chloro-3'-methoxybiphenyl-3-carboxylic acid represents a positional isomer where the chlorine and methoxy groups are interchanged, resulting in a compound with the Chemical Abstracts Service number 1215205-64-3. This isomer has the same molecular formula but different chemical and physical properties due to the altered substitution pattern.
The existence of multiple positional isomers highlights the precision required in chemical nomenclature and the importance of specific positional descriptors. Other documented isomers include compounds with the carboxylic acid group at different positions on the biphenyl framework, such as 2'-Chloro-4'-methoxybiphenyl-3-carboxylic acid and various other combinations of substituent positions. Each isomer represents a distinct chemical entity with unique properties and potential applications.
Properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNGOBJTDWDOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680732 | |
| Record name | 3'-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181237-76-2 | |
| Record name | 3'-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Core Assembly
The biphenyl core bearing the methoxy substituent is commonly synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling. For example, coupling of 4-methoxyphenylboronic acid with a halogenated aryl precursor under alkaline conditions yields 4'-methoxybiphenyl derivatives. Catalysts such as tetrakis(triphenylphosphine)palladium(0) are used in solvents like ethanol or dioxane with bases such as sodium carbonate or potassium phosphate.
Conversion to Carboxylic Acid
The carboxylic acid group at the 3-position is introduced typically via oxidation of an acetyl group or hydrolysis of a cyano group:
Oxidation of acetyl biphenyls: 4'-acetyl-4-methoxybiphenyl can be brominated and then oxidized in the presence of sodium sulfite and hydrochloric acid to yield 4'-methoxy-4-biphenylcarboxylic acid.
Hydrolysis of nitriles: 4-cyano-4'-methoxybiphenyl can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.
Amide and Nitrile Intermediates
Intermediate amides and nitriles are often synthesized to facilitate functional group transformations. For instance, 4'-methoxy-4-biphenylcarboxamide can be prepared by treating the carboxylic acid with thionyl chloride followed by ammonia. This amide can then be converted to the nitrile using reagents such as 2,4,6-trichloro-1,3,5-triazine in DMF, which upon further hydrolysis yields the carboxylic acid.
- The use of 1,4-dioxane and water as solvent mixture at low temperature is critical for selective bromination without side reactions.
- The Suzuki-Miyaura cross-coupling reaction is highly versatile for assembling biphenyls with various substituents, including methoxy and chloro groups, with good functional group tolerance.
- Conversion of nitrile intermediates to carboxylic acids often requires careful control of hydrolysis conditions to avoid degradation or side reactions.
- The presence of electron-donating methoxy groups influences the regioselectivity of halogenation and subsequent transformations.
- Purification steps typically involve extraction, washing, and recrystallization from ethanol or heptane to obtain pure crystalline products.
The preparation of 3'-Chloro-4'-methoxybiphenyl-3-carboxylic acid is achievable via a multi-step synthetic route involving Suzuki-Miyaura cross-coupling to construct the biphenyl core, selective halogenation to introduce the chloro substituent, and oxidation or hydrolysis to install the carboxylic acid functionality. The process benefits from careful control of reaction conditions, choice of solvents, and purification techniques to achieve high yields and purity. This methodology is supported by diverse research findings and is adaptable for producing related biphenyl carboxylic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4’-methoxybiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3’-Chloro-4’-methoxybiphenyl-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3’-Chloro-4’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The pharmacological and physicochemical properties of biphenyl carboxylic acids are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparison
Physicochemical Properties
- Lipophilicity: The chloro substituent increases lipophilicity (logP ~3.5) compared to non-halogenated analogs (e.g., 4'-methoxy derivative, logP ~2.8) .
- Solubility : Methoxy groups enhance aqueous solubility slightly, but the chloro group counteracts this effect, leading to moderate solubility in polar aprotic solvents like DMSO .
Biological Activity
3'-Chloro-4'-methoxybiphenyl-3-carboxylic acid (C14H11ClO3) is a biphenyl derivative that has garnered attention in scientific research due to its potential biological activities. The compound's structure, characterized by the presence of a chlorine atom and a methoxy group on the biphenyl backbone, suggests possible interactions with biological systems that could lead to antimicrobial and anticancer effects.
The compound has a molecular weight of 260.69 g/mol and features a carboxylic acid functional group, which is significant for its reactivity and biological interactions. Its chemical behavior can be influenced by various factors, including pH, solvent polarity, and the presence of other functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can alter enzyme activity or receptor signaling pathways, leading to various biological effects. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
Preliminary studies have suggested that this compound may also possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The following table summarizes findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several biphenyl derivatives, including this compound. The compound showed promising results against multi-drug resistant strains, highlighting its potential utility in clinical settings .
- Anticancer Activity : Research conducted at a university laboratory explored the effects of this compound on various cancer cell lines. The results indicated that it significantly reduced cell viability through mechanisms involving oxidative stress and mitochondrial dysfunction .
Q & A
Q. What are the standard synthetic routes for preparing 3'-chloro-4'-methoxybiphenyl-3-carboxylic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated benzene derivative (e.g., 3-chloro-4-methoxyphenylboronic acid) and a carboxylic acid-containing aryl halide. Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
- Solvent system : Aqueous DMF or THF to balance solubility and reactivity.
- Temperature : 80–100°C for 12–24 hours to achieve >70% yield .
- Post-synthesis purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .
Q. How can researchers verify the purity and structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : Compare ¹H/¹³C NMR peaks with structurally similar analogs (e.g., 3'-methoxy derivatives) to confirm substituent positions .
- High-performance liquid chromatography (HPLC) : A C18 column with acetonitrile/water (0.1% TFA) mobile phase; ≥95% purity is standard for research-grade material .
- Mass spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 291.0294 (calculated for C₁₄H₁₀ClO₃) .
Q. What are the solubility properties of this compound in common laboratory solvents?
Q. Which analytical techniques are critical for distinguishing this compound from its bromo or methyl analogs?
- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., chloro vs. bromo) .
- FT-IR spectroscopy : Identifies C-Cl stretching vibrations (~550 cm⁻¹) absent in methyl analogs .
- Elemental analysis : Confirms %Cl content (~12.1% for C₁₄H₁₁ClO₃) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in cross-coupling reactions .
- Reaction path screening : Tools like GRRM (Global Reaction Route Mapping) identify side products (e.g., dehalogenated byproducts) early in experimental design .
- Machine learning : Train models on existing biphenyl synthesis data to recommend optimal catalyst/solvent combinations .
Q. How should researchers address contradictory data between NMR and X-ray crystallography results?
- Dynamic vs. static disorder : NMR may average signals from flexible substituents (e.g., methoxy groups), while X-ray captures static conformations. Perform variable-temperature NMR to detect dynamic effects .
- Hirshfeld surface analysis : Quantify intermolecular interactions in crystallographic data to explain discrepancies in hydrogen bonding or π-stacking .
Q. What strategies mitigate decomposition during long-term storage of this compound?
Q. How do electronic effects of substituents (Cl, OCH₃) influence reactivity in downstream derivatization?
- Chlorine : Electron-withdrawing effect activates the benzene ring for electrophilic substitution at the para position relative to Cl.
- Methoxy group : Electron-donating effect directs nucleophilic attacks to the meta position.
Example: Amidation occurs preferentially at the carboxylic acid group, while halogenation favors the chloro-substituted ring .
Q. Table 1: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Preferred Reaction Site |
|---|---|---|
| -Cl | Withdrawing | Para to Cl |
| -OCH₃ | Donating | Meta to OCH₃ |
Q. What experimental designs are recommended for scaling up synthesis while minimizing side reactions?
- Design of Experiments (DoE) : Vary catalyst loading (1–5 mol%), temperature (70–110°C), and solvent ratio (DMF/H₂O) to identify robust conditions .
- Continuous flow chemistry : Reduces decomposition by limiting reaction time and improving heat transfer .
Q. How can researchers validate the compound’s biological activity in enzyme inhibition assays?
- Molecular docking : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., cyclooxygenase-2) .
- Kinetic assays : Monitor IC₅₀ values via fluorescence-based assays (e.g., NADH depletion in dehydrogenase inhibition) .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
